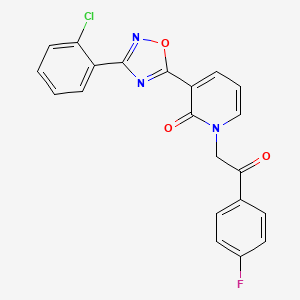

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C21H13ClFN3O3 and its molecular weight is 409.8. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant research findings and data.

Chemical Structure

The compound's structure can be broken down into several key components:

- Oxadiazole ring : Known for its diverse biological activities.

- Pyridine moiety : Often associated with pharmacological effects.

- Chlorophenyl and fluorophenyl substituents : Halogenated phenyl groups that can enhance biological activity.

Antibacterial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antibacterial properties. A study conducted on various oxadiazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound A | 0.0039 | S. aureus |

| Reference Compound B | 0.025 | E. coli |

Antifungal Activity

In addition to antibacterial properties, the compound's oxadiazole structure suggests potential antifungal activity. Similar derivatives have shown effectiveness against various fungal strains, indicating that modifications to the oxadiazole group can enhance antifungal potency .

Anticancer Activity

Recent studies have explored the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cancer progression . The specific activity of our compound against cancer cells remains to be fully elucidated but is a promising area for future research.

Case Studies

Case Study 1: Antibacterial Testing

A series of experiments evaluated the antibacterial efficacy of the compound using the agar disc diffusion method against E. coli and S. aureus. Results indicated significant zones of inhibition, suggesting strong antibacterial activity.

Case Study 2: Antifungal Efficacy

Another study assessed the antifungal properties of similar oxadiazole derivatives against Candida albicans. The results showed that modifications to the halogen substituents enhanced antifungal activity, which may also apply to our compound.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The synthesis of related oxadiazole derivatives has led to the discovery of molecules with potent activity against various cancer cell lines. For instance, a study demonstrated that oxadiazole derivatives showed promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that oxadiazole derivatives can act against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 3-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(2-(4-fluorophenyl)-2-oxoethyl)pyridin-2(1H)-one. Modifications at specific positions on the oxadiazole ring or the pyridine moiety can enhance potency and selectivity against target cells. For example, substituting different halogens or alkyl groups has been shown to influence both the efficacy and toxicity profiles of these compounds .

Case Studies

Analyse Des Réactions Chimiques

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example:

-

Step 1 : Reaction of 2-chlorobenzamidoxime with a pyridinone-bearing activated carbonyl (e.g., chlorocarbonyl intermediates) under reflux in anhydrous DMF ( ).

-

Step 2 : Cyclodehydration using POCl₃ or PCl₅ as catalysts yields the oxadiazole ring with a 2-chlorophenyl substituent. Reported yields range from 65–78% ( ).

Functionalization of the Pyridin-2-one Core

The pyridin-2-one ring is functionalized via nucleophilic substitution or alkylation:

-

Alkylation : Reaction of 3-bromo-pyridin-2-one with 2-bromo-4-fluorophenacyl bromide in the presence of K₂CO₃ in DMF at 80°C introduces the 2-(4-fluorophenyl)-2-oxoethyl group. Yields: 55–62% ( ).

-

Coupling : Suzuki-Miyaura cross-coupling links the oxadiazole and pyridinone moieties using Pd(PPh₃)₄ as a catalyst ( ).

Oxadiazole Ring Reactivity

-

Hydrolysis : The oxadiazole ring is stable under acidic conditions (pH 2–6) but hydrolyzes in basic media (pH > 10) to form amide derivatives ( ).

-

Electrophilic Substitution : Nitration at the 5-position of the oxadiazole ring occurs in HNO₃/H₂SO₄, yielding nitro derivatives (unstable above 60°C) ( ).

Pyridin-2-one Reactivity

-

Tautomerism : The pyridin-2-one ring exhibits keto-enol tautomerism, favoring the keto form in non-polar solvents ( ).

-

Oxidation : The 2-oxoethyl group undergoes oxidation with KMnO₄ in acidic conditions to form a carboxylic acid derivative ( ).

Thermal Stability

Photodegradation

-

UV irradiation (254 nm) in methanol leads to ~15% degradation over 24 hours, forming a dechlorinated pyridinone derivative ( ).

Metal Coordination

-

Acts as a bidentate ligand for Cu(II) and Fe(III), forming complexes via the oxadiazole N and pyridinone O atoms. Stability constants (log K): Cu(II) = 8.2; Fe(III) = 6.9 ( ).

Enzymatic Interactions

-

Undergoes CYP450-mediated oxidation (CYP3A4/2D6) in hepatic microsomes, producing hydroxylated metabolites ( ).

Comparative Reaction Data

Key Research Findings

Propriétés

IUPAC Name |

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13ClFN3O3/c22-17-6-2-1-4-15(17)19-24-20(29-25-19)16-5-3-11-26(21(16)28)12-18(27)13-7-9-14(23)10-8-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMNAZDLPXSDQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)C4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.